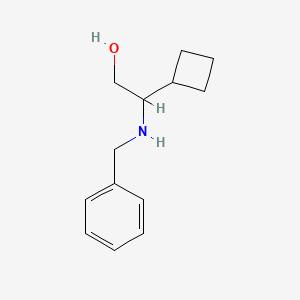

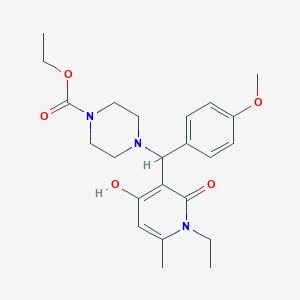

2-(Benzylamino)-2-cyclobutylethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors

Research has shown that compounds similar to 2-(Benzylamino)-2-cyclobutylethan-1-ol, such as olomoucine, can inhibit cyclin-dependent kinases, which are crucial in cell division regulation. This inhibition has the potential to arrest cell proliferation in various tumor cell lines, indicating its utility in developing new antitumor drugs (Havlícek et al., 1997).

Beta-Adrenergic-Stimulating Agents

Conformational analysis of compounds structurally related to this compound has been explored for their potent beta-adrenergic-stimulating activity. Such studies provide insights into the molecular configuration required for beta-2 adrenergic activity, useful for designing drugs targeting cardiovascular conditions (Motohashi & Nishikawa, 1981).

Benzylation of Alcohols

The compound has been implicated in the benzylation of alcohols, a key reaction in organic synthesis. A bench-stable pyridinium salt method demonstrates the conversion of alcohols into benzyl ethers, showcasing the compound's potential in facilitating synthetic pathways for producing complex molecules (Poon & Dudley, 2006).

Aromatic Amide-Based Oligomers

Studies have shown that similar benzylamino compounds can induce folding in linear arylamide oligomers in the presence of specific anions. This property could be leveraged in the design of new materials with unique electronic and optical properties (Xu et al., 2009).

Diastereoselective Cycloadditions

This compound could also be involved in diastereoselective cycloadditions, providing a pathway to synthesize diastereomerically enriched products. This process is crucial for the development of drugs and compounds with specific stereochemical configurations (Ávalos et al., 2000).

Electrophilic Substitution Mechanisms

The compound's derivatives are useful in understanding electrophilic substitution mechanisms, particularly in reactions involving Lewis acids. This knowledge is fundamental in organic synthesis, especially for creating compounds with precise structural features (Genaev et al., 2000).

properties

IUPAC Name |

2-(benzylamino)-2-cyclobutylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-10-13(12-7-4-8-12)14-9-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCGXTFRTIOPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CO)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

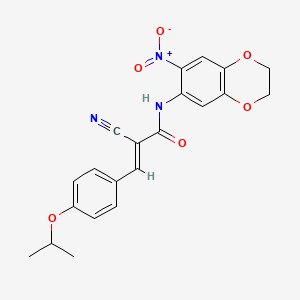

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2705129.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)

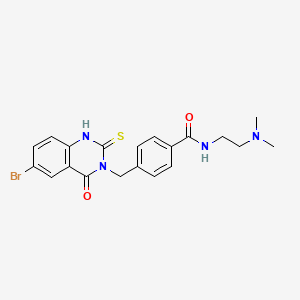

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2705152.png)